molecular formula C8H17NO2 B1423259 1-Methyl-4-methoxy-piperidine-4-methanol CAS No. 1082040-38-7

1-Methyl-4-methoxy-piperidine-4-methanol

Cat. No.: B1423259
CAS No.: 1082040-38-7
M. Wt: 159.23 g/mol
InChI Key: BEFRSOORJLKENY-UHFFFAOYSA-N
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Description

“1-Methyl-4-methoxy-piperidine-4-methanol” is a chemical compound with the molecular formula C8H17NO2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “this compound”, involves intra- and intermolecular reactions . Specific methods of synthesis include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The molecule has a molecular weight of 159.23 .


Chemical Reactions Analysis

Piperidine derivatives are involved in various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . They are also used in multicomponent reactions .

Scientific Research Applications

Electrochemical Oxidation

Research by Elinson et al. (2006) explored the electrochemical oxidation of 1-N-substituted piperidin-4-ones, resulting in α-hydroxyketals. This method, involving an undivided cell in the presence of sodium iodide/sodium methoxide system, achieved 50–80% substance yield, highlighting a potential application in organic synthesis and compound modification (Elinson et al., 2006).

Structural Elucidation via NMR Spectroscopy

A study by Cholli and Pennino (1988) utilized one- and two-dimensional NMR experiments to analyze substituted piperidine derivatives, including 1-methyl-2-piperidine methanol. This work contributes to the stereostructural elucidation of such compounds, essential for understanding their chemical behavior and potential applications (Cholli & Pennino, 1988).

Catalysis in Aromatic Nucleophilic Substitution

Consiglio et al. (1981) studied the kinetics of piperidino-substitution in specific methyl methoxy nitrothiophen carboxylates and nitrothiophen, catalyzed by both piperidine and methoxide. Such reactions are vital in developing new synthetic routes and understanding reaction mechanisms in organic chemistry (Consiglio et al., 1981).

Crystal Structure Analysis

The work by Girish et al. (2008) and Prasad et al. (2008) on compounds closely related to 1-methyl-4-methoxy-piperidine-4-methanol involved synthesizing and analyzing crystal structures. Such studies are crucial for understanding the molecular conformation and potential pharmaceutical applications of these compounds (Girish et al., 2008); (Prasad et al., 2008).

Catalytic N-Alkylation of Amines with Primary Alcohols

Kamiguchi et al. (2007) researched the reaction of piperidine with methanol in the presence of halide clusters, leading to N-methylpiperidine. This work illustrates the potential of using piperidine derivatives in catalytic reactions for synthesizing a variety of chemical compounds (Kamiguchi et al., 2007).

Synthetic Applications

Several studies have explored the synthesis of complex molecules and intermediates using piperidine derivatives. These include works by Onomura et al. (2005), Bodmann et al. (2006), and Xiao-kai (2013), showcasing the versatility of these compounds in creating diverse chemical structures (Onomura et al., 2005); (Bodmann et al., 2006); (Xiao-kai, 2013).

Mechanism of Action

While the specific mechanism of action for “1-Methyl-4-methoxy-piperidine-4-methanol” is not mentioned in the sources, piperidine derivatives are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Future Directions

Piperidine derivatives, such as “1-Methyl-4-methoxy-piperidine-4-methanol”, have significant potential in drug discovery and the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Properties

IUPAC Name

(4-methoxy-1-methylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-9-5-3-8(7-10,11-2)4-6-9/h10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFRSOORJLKENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001279292
Record name 4-Methoxy-1-methyl-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082040-38-7
Record name 4-Methoxy-1-methyl-4-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082040-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-1-methyl-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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